molecular formula C24H31N3O3 B2926009 N1-(3,5-dimethylphenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide CAS No. 954085-20-2

N1-(3,5-dimethylphenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide

Cat. No. B2926009
CAS RN: 954085-20-2
M. Wt: 409.53
InChI Key: OKDRDGXTUYZBJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the amide bond, which could be achieved through a reaction between an amine and a carboxylic acid or its derivatives . The morpholino group could potentially be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and the specific atoms they are connected to. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed to form a carboxylic acid and an amine . The phenyl group could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the amide group could result in the ability to form hydrogen bonds, which could affect the compound’s solubility and boiling point .

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Oxalamide derivatives, such as those involving dimethylphenyl groups, have been shown to play a crucial role in catalysis. For instance, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) has demonstrated effectiveness as a ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with alkynes, offering a pathway to synthesize internal alkynes with great diversity under relatively mild conditions (Chen et al., 2023).

Synthetic Methodology Development

  • A novel synthetic approach utilizing oxalamide compounds for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, highlighting the versatility of oxalamides in synthesizing anthranilic acid derivatives and other oxalamide structures through a one-pot process that is both operationally simple and high yielding (Mamedov et al., 2016).

Material Science and Polymer Chemistry

  • The structural modification of phenyl and dimethylphenyl derivatives has been explored in the context of developing new C2-symmetric olefin polymerization catalysts. These studies involve nickel(II) and palladium(II) complexes, showcasing the potential of these compounds in creating innovative materials with specific polymerization properties (Schmid et al., 2001).

Medicinal Chemistry and Bioactivity

  • The study of dinuclear gold(III) compounds with bipyridyl ligands, which share structural similarities with oxalamide derivatives, has shed light on their potential as cytotoxic and anticancer agents. This research suggests that such compounds could be further explored for their biological activities and interactions with DNA and proteins, providing a foundation for the development of new therapeutic agents (Casini et al., 2006).

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or materials science. This could involve studying its biological activity, its physical properties, or its reactivity under various conditions .

properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-18-14-19(2)16-21(15-18)26-24(29)23(28)25-10-6-7-11-27-12-13-30-22(17-27)20-8-4-3-5-9-20/h3-5,8-9,14-16,22H,6-7,10-13,17H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDRDGXTUYZBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,5-dimethylphenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide

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